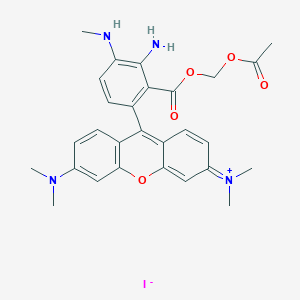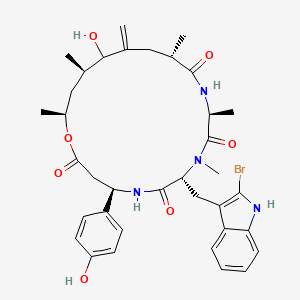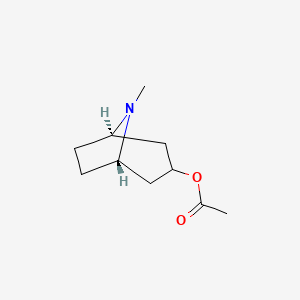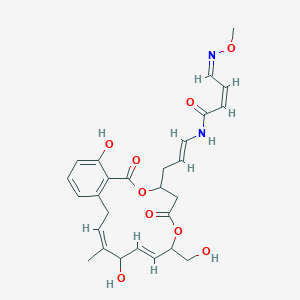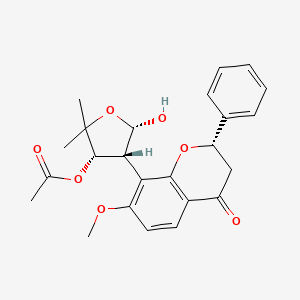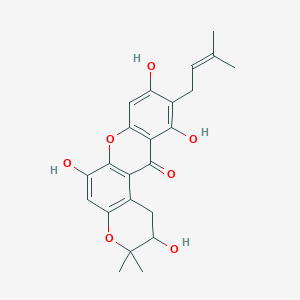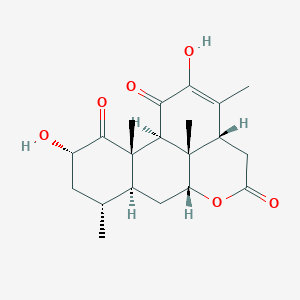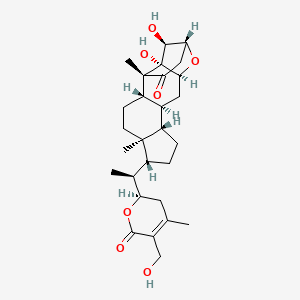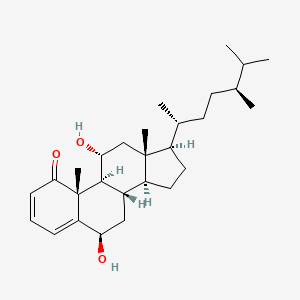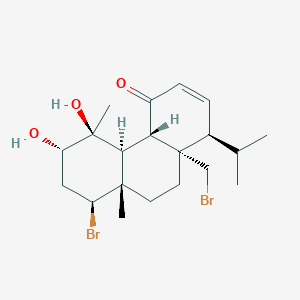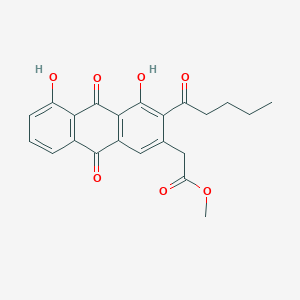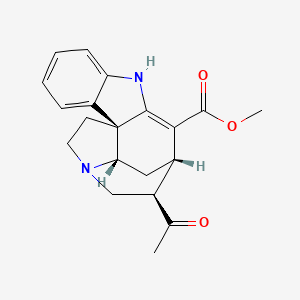
(-)-Alstolucine F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Alstolucine F is an alkaloid, an organic heteropentacyclic compound and a methyl ester. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Chemical Properties
- Biogenetic Proposal and Chemical Feasibility : A study proposed a biogenetic origin for alstonlarsine A via the rearrangement of Strychnos alkaloids alstolucines B and F. This proposal involves a unique "tert-amino effect" and is supported by the chemical conversion of synthetic alstolucines into alstonlarsine A (Barnes, Hong, & Vanderwal, 2022).
Biological Evaluation and Therapeutic Potential
- Modulation of Efflux Pumps in Cancer : Alstolucines B and F were synthesized and evaluated for their ability to modulate ATP-binding cassette (ABC) efflux pumps in multidrug-resistant cancers. These compounds showed inhibition of ABCC10 ATPase activity and resensitized ABCC10-transfected cell lines to chemotherapy, highlighting their potential in developing modulators for multidrug-resistant cancers (Teijaro et al., 2014).
Isolation and Structural Analysis
- Isolation from Alstonia Spatulata : Alstolucines A-E were isolated from the leaf and stem-bark extracts of Alstonia spatulata. The study focused on the structural determination of these compounds and contributed to the revision of the stereochemical assignment of scholaricine (Tan et al., 2010).
properties
Product Name |
(-)-Alstolucine F |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (1R,11S,12R,17S)-12-acetyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,12-13,16,21H,7-10H2,1-2H3/t12-,13+,16-,20+/m0/s1 |
InChI Key |
DHAOEWPYRANXCZ-MAOAEMCLSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CC(=O)C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |
synonyms |
alstolucine F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



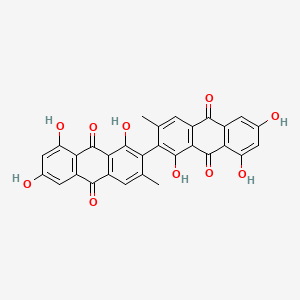
![7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)
